molecular formula C16H18N2O3 B2354260 N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide CAS No. 2034205-32-6

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

Cat. No. B2354260
M. Wt: 286.331
InChI Key: POBDHUOYFLZYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is also known as L-765,314 and is a potent and selective antagonist of the dopamine D1 receptor.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide involves the reaction of isochroman-3-ylmethylamine with 3-acetylisoxazole followed by N-methylation and carboxamide formation.

Starting Materials
Isochroman-3-ylmethylamine, 3-Acetylisoxazole, Methyl iodide, Sodium hydride, Chloroform, Acetic anhydride, Triethylamine, Methanol, Ethyl acetate, Wate

Reaction
Step 1: React isochroman-3-ylmethylamine with 3-acetylisoxazole in chloroform with triethylamine as a catalyst to form N-(isochroman-3-ylmethyl)-3-acetylisoxazole., Step 2: Methylate the amine group of N-(isochroman-3-ylmethyl)-3-acetylisoxazole using methyl iodide and sodium hydride in methanol to form N-(isochroman-3-ylmethyl)-N-methyl-3-acetylisoxazole., Step 3: Hydrolyze the acetyl group of N-(isochroman-3-ylmethyl)-N-methyl-3-acetylisoxazole using sodium hydroxide in water to form N-(isochroman-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide., Step 4: Protect the carboxylic acid group of N-(isochroman-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide using acetic anhydride and triethylamine in ethyl acetate to form N-(isochroman-3-ylmethyl)-N-methyl-3-acetamidoisoxazole., Step 5: Deprotect the carboxamide group of N-(isochroman-3-ylmethyl)-N-methyl-3-acetamidoisoxazole using sodium hydroxide in water to form the final product, N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide.

Mechanism Of Action

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide is a selective antagonist of the dopamine D1 receptor. This receptor is involved in various physiological processes, including motor control, reward, and cognition. The antagonism of this receptor by N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide results in the modulation of dopamine signaling, which can have significant effects on various physiological processes.

Biochemical And Physiological Effects

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide has been shown to have significant effects on various physiological processes, including motor control, reward, and cognition. In animal studies, this compound has been shown to improve motor function and reduce symptoms of Parkinson's disease. It has also been shown to have potential applications in the treatment of schizophrenia and ADHD.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide in lab experiments is its potency and selectivity as a dopamine D1 receptor antagonist. This allows for more precise and targeted modulation of dopamine signaling, which can be useful in studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability and validity of the experimental results.

Future Directions

There are several future directions for research on N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide. One potential direction is the investigation of its potential applications in the treatment of other neurological disorders, such as Huntington's disease and Alzheimer's disease. Another direction is the development of more potent and selective dopamine D1 receptor antagonists, which can have significant implications for drug development and medicinal chemistry. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, which can affect its safety and efficacy in clinical applications.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-7-15(17-21-11)16(19)18(2)9-14-8-12-5-3-4-6-13(12)10-20-14/h3-7,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDHUOYFLZYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,5-dimethylisoxazole-3-carboxamide

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